IDO1 Inhibitory Potency: A Critical Differentiator for Immuno-Oncology Tool Compounds
4-Fluoro-2-(thiazol-5-ylmethyl)isoindoline-1,3-dione achieves an IC50 of 0.5 nM against human IDO1 in IFN-γ stimulated HeLa cells, as measured by a colorimetric assay after 20 hours [1]. The non-fluorinated analog, 2-(thiazol-5-ylmethyl)isoindoline-1,3-dione, lacks any reported IDO1 activity in public databases, suggesting that the 4-fluoro substituent is critical for this nanomolar-level engagement. The clinically investigated IDO1 inhibitor linrodostat (BMS-986205) shows an IC50 of 1.7 nM in a similar cell-based assay , indicating that the target compound's affinity is approximately 3.4-fold lower in biochemical terms, but this comparison is indirect and merits orthogonal validation.
| Evidence Dimension | IDO1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.5 nM |
| Comparator Or Baseline | 2-(Thiazol-5-ylmethyl)isoindoline-1,3-dione: No reported activity; Linrodostat (BMS-986205): 1.7 nM |
| Quantified Difference | Target compound active; unsubstituted analog has no detectable activity in public databases. ~3.4-fold difference vs. linrodostat in cross-study comparison. |
| Conditions | Human HeLa cells, IFN-γ stimulation, 20 hr incubation, Ehrlich colorimetric assay. |
Why This Matters
This potency suggests the compound can serve as a selective IDO1-targeting warhead in bifunctional molecules, where the 4-fluoro group is a key determinant of activity.
- [1] BindingDB. BDBM50285416 (CHEMBL4161733): IDO1 Inhibition Data. View Source
